(4-Chloro-2-methylphenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality (4-Chloro-2-methylphenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-2-methylphenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVZXWFQHFXJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173358 | |

| Record name | 4-Chloro-2-tolylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-59-6 | |

| Record name | Hydrazine, (4-chloro-2-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19690-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-tolylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019690596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-tolylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-tolylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Chloro-2-methylphenyl)hydrazine hydrochloride CAS number 19690-59-6

An In-depth Technical Guide to (4-Chloro-2-methylphenyl)hydrazine hydrochloride

Abstract: This technical guide provides a comprehensive overview of (4-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS No. 19690-59-6), a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, reaction mechanisms, and key applications, with a strong emphasis on its role in the Fischer indole synthesis. Furthermore, it offers detailed protocols for safe handling, storage, and emergency procedures, ensuring a holistic understanding for practical laboratory applications.

Compound Profile and Physicochemical Characteristics

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine salt that serves as a critical building block in organic synthesis. Its structural features—a chlorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring—impart specific reactivity, making it a valuable precursor for a variety of heterocyclic compounds. It is primarily recognized for its utility in constructing indole scaffolds, which are prevalent in many biologically active molecules.

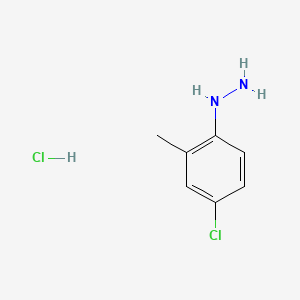

Chemical Structure

Caption: Chemical structure of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.

Physicochemical Data

For ease of reference, the key properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 19690-59-6 | [1][2] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][3] |

| Molecular Weight | 193.07 g/mol | [1][3] |

| Appearance | Beige to light purple crystalline powder | [3] |

| Melting Point | 206-208 °C | [3] |

| Solubility | Soluble in water, alcohol, and other organic solvents | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3][4] |

| SMILES Code | CC1=C(C=CC(=C1)Cl)NN.Cl | [5] |

Synthesis and Manufacturing

The synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is typically achieved through a classical two-step chemical transformation starting from 4-chloro-2-methylaniline. This process involves diazotization followed by reduction.

Synthesis Workflow: Diazotization and Reduction

The standard laboratory and industrial synthesis protocol is a robust and well-documented procedure. The causality behind the steps is critical for ensuring a high yield and purity of the final product.

-

Diazotization: The process begins with the diazotization of the primary aromatic amine, 4-chloro-2-methylaniline. The amine is dissolved in a strong mineral acid, typically hydrochloric acid (HCl), and cooled to sub-zero temperatures (around -5 °C)[1]. This cooling is crucial because diazonium salts are unstable at higher temperatures. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise. The nitrous acid generated in situ reacts with the protonated amine to form the corresponding diazonium salt. Maintaining a low temperature throughout the addition prevents the premature decomposition of this reactive intermediate.

-

Reduction: The freshly prepared diazonium salt is then reduced to the target hydrazine. A solution of a reducing agent, commonly tin(II) chloride (SnCl₂) dissolved in concentrated HCl, is added dropwise to the cold diazonium salt mixture[1]. The tin(II) chloride effectively reduces the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂). The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure the completion of the reduction[1].

-

Isolation: The resulting product, (4-Chloro-2-methylphenyl)hydrazine hydrochloride, often precipitates from the acidic aqueous solution as a muddy mixture or solid. This precipitate is collected by filtration, washed with a small amount of cold HCl solution to remove residual impurities, and then dried under a vacuum[1]. For most applications, such as the Fischer indole synthesis, the product is of sufficient purity and can be used directly without further purification[1].

Caption: General workflow for the synthesis of (4-Chloro-2-methylphenyl)hydrazine HCl.

Core Application: The Fischer Indole Synthesis

The primary utility of (4-Chloro-2-methylphenyl)hydrazine hydrochloride in drug discovery and fine chemical synthesis is its role as a key reactant in the Fischer indole synthesis. This powerful reaction, discovered by Emil Fischer in 1883, allows for the construction of the indole ring system from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions[6][7].

Mechanism of Action

The Fischer indole synthesis is a multi-step process involving several key intermediates. The use of an acid catalyst (Brønsted or Lewis) is essential for the reaction to proceed[6][7].

-

Hydrazone Formation: The reaction initiates with the condensation of (4-Chloro-2-methylphenyl)hydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate[6][8].

-

Tautomerization: The resulting phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form[6][8].

-

[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a critical[4][4]-sigmatropic rearrangement, which forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the phenyl ring, yielding a di-imine intermediate[6][9].

-

Rearomatization and Cyclization: The intermediate rearomatizes, and a subsequent intramolecular cyclization occurs, forming an aminoacetal (aminal)[6].

-

Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring[6][7].

This method is widely used to synthesize a variety of substituted indoles, which are precursors to numerous pharmaceuticals, including the triptan class of antimigraine drugs[6][7].

Caption: Key stages of the Fischer Indole Synthesis pathway.

Broader Applications in Chemical Synthesis

Beyond its cornerstone role in indole synthesis, (4-Chloro-2-methylphenyl)hydrazine hydrochloride is a versatile intermediate for other classes of compounds. Its analogs are used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[10][11][12]

-

Pharmaceuticals: Phenylhydrazines are precursors to various heterocyclic systems, such as pyrazoles, which exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[10][13].

-

Agrochemicals: The compound can serve as an intermediate in the synthesis of pesticides, including insecticides and fungicides[14].

-

Dyes and Pigments: The hydrazine functional group is a key component in the synthesis of azo compounds, which are widely used as dyes[13].

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of (4-Chloro-2-methylphenyl)hydrazine hydrochloride are paramount to ensure laboratory safety. The information provided in Safety Data Sheets (SDS) should always be consulted before use.

Hazard Identification and Precautionary Measures

The compound is classified as harmful and requires careful handling to avoid exposure.

| Hazard Class | GHS Code | Signal Word | Statement | Reference(s) |

| Acute Oral Toxicity | H302 | Warning | Harmful if swallowed | [15] |

| Acute Dermal Toxicity | H312 | Warning | Harmful in contact with skin | [15] |

| Acute Inhalation Toxicity | H332 | Warning | Harmful if inhaled | [15] |

| Precautionary Statements | ||||

| Prevention | P280 | Wear protective gloves/clothing/eye protection | [15][16] | |

| Prevention | P261 | Avoid breathing dust | [16] | |

| Response (Skin) | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [15] | |

| Response (Inhalation) | P304 + P340 | IF INHALED: Remove person to fresh air | [15] | |

| Response (Ingestion) | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor | [15] |

Recommended Laboratory Protocol

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[15][17].

-

Ensure safety showers and eye wash stations are readily accessible[17].

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles (compliant with EN 166 or OSHA standards)[15][18].

-

Hand Protection: Use chemically resistant protective gloves[15].

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact[15][17].

Handling and Storage:

-

Avoid all personal contact, including inhalation and contact with skin and eyes[16][17].

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[17][18]. The compound is noted to be hygroscopic[3].

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[15][17].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[15][17].

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[15][17].

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately[15].

Conclusion

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a compound of significant industrial and academic importance. Its role as a foundational reagent in the Fischer indole synthesis solidifies its value in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and safety protocols is essential for its effective and safe utilization. This guide provides the core technical knowledge required by researchers and developers to leverage the synthetic potential of this versatile chemical intermediate.

References

-

ChemBK. (2024). 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. Available from: [Link]

-

Arctom. (n.d.). (4-chloro-2-methylphenyl)hydrazine hydrochloride. Available from: [Link]

-

Solid Pharm. (2025). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications. Available from: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]

-

Speqtus Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Available from: [Link]

-

Zarei, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2565-2574. Available from: [Link]

Sources

- 1. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE CAS#: 19690-59-6 [amp.chemicalbook.com]

- 4. 19690-59-6|(4-Chloro-2-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 5. RR [rrscientific.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [guidechem.com]

- 12. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chembk.com [chembk.com]

- 15. fishersci.es [fishersci.es]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. matrixscientific.com [matrixscientific.com]

- 18. fishersci.com [fishersci.com]

physical properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride

This guide provides a comprehensive technical overview of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core physical properties, synthesis, and handling, grounded in established scientific data.

Introduction and Chemical Identity

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine salt. Its structural features—a chlorinated and methylated phenyl ring attached to a hydrazine group—make it a versatile precursor in the synthesis of a variety of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. Its utility is prominent in the pharmaceutical and agrochemical industries for building complex molecular scaffolds.

For unambiguous identification, the compound is referenced by its Chemical Abstracts Service (CAS) number: 19690-59-6 .[1][2][3]

Caption: Molecular structure of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.

Core Physicochemical Properties

The physical properties of a compound are critical for its application in synthesis, determining suitable solvents, reaction temperatures, and storage conditions. The key properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉ClN₂ · HCl (or C₇H₁₀Cl₂N₂) | [1][3] |

| Molecular Weight | 193.08 g/mol | [1][3] |

| Appearance | Beige to light purple crystalline powder | [3] |

| Melting Point | 206-208 °C | [3] |

| Decomposition Temp. | > 207°C | [1] |

| Solubility | Soluble in water, alcohol, and ether. | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions. | [3] |

| Sensitivity | Hygroscopic | [3] |

The hydrochloride salt form enhances the compound's stability and water solubility compared to its freebase form, which is advantageous for many synthetic procedures conducted in aqueous or protic solvent systems.

Applications in Organic Synthesis

The primary utility of (4-Chloro-2-methylphenyl)hydrazine hydrochloride lies in its role as a nucleophile and a precursor for cyclization reactions. It is a fundamental building block for synthesizing substituted indoles, pyrazoles, and other nitrogen-containing heterocycles that form the core of many pharmaceutical agents.

The Fischer Indole Synthesis

A cornerstone application is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with an aldehyde or ketone, followed by a[4][4]-sigmatropic rearrangement to form an indole ring. The substituents on the phenylhydrazine ring (in this case, chloro and methyl groups) become incorporated into the final indole product, allowing for the creation of specifically functionalized molecules.

Caption: Generalized workflow of the Fischer Indole Synthesis.

Standard Synthesis Protocol

The synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is typically achieved through the reduction of a diazonium salt formed from the corresponding aniline. This is a standard, reliable method in organic chemistry.

Objective: To synthesize (4-Chloro-2-methylphenyl)hydrazine hydrochloride from 4-chloro-2-methylaniline.

Methodology:

-

Diazotization:

-

Suspend 4-chloro-2-methylaniline (1 equivalent) in aqueous hydrochloric acid (e.g., 6 M).[5]

-

Causality: The acidic medium is necessary to form the aniline hydrochloride salt, which is soluble and ready for diazotization.

-

Cool the mixture to -5 °C using an ice-salt bath.[5]

-

Causality: Diazonium salts are unstable at higher temperatures. Low temperatures are critical to prevent decomposition.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents).[5] Maintain the temperature below 0 °C.

-

Causality: Sodium nitrite reacts with HCl to form nitrous acid (HNO₂) in situ, which then reacts with the aniline to form the diazonium salt. A slow, cold addition prevents dangerous temperature spikes and decomposition.

-

Stir the resulting mixture for 30 minutes at -5 °C.[5]

-

-

Reduction:

-

In a separate flask, dissolve tin(II) chloride (SnCl₂) (2.5 equivalents) in concentrated hydrochloric acid.[5]

-

Causality: Tin(II) chloride is the reducing agent that will convert the diazonium salt to the hydrazine. It requires an acidic environment to remain in solution and active.

-

Slowly add the cold tin(II) chloride solution to the diazonium salt mixture, ensuring the temperature remains low.[5]

-

Causality: This is an exothermic reduction. Slow addition is crucial for temperature control.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[5]

-

Causality: The reaction proceeds to completion at room temperature, resulting in the precipitation of the desired hydrazine hydrochloride salt.

-

-

Isolation and Purification:

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold hydrochloric acid solution and dry in a vacuum.[5]

-

Causality: Washing with acid removes residual starting materials and byproducts while minimizing the loss of the desired hydrochloride salt, which is less soluble in acid than in pure water.

-

The product is often pure enough for subsequent steps without further purification.[5]

-

Safety, Handling, and Storage

As a hydrazine derivative, (4-Chloro-2-methylphenyl)hydrazine hydrochloride requires careful handling. The following information is derived from its Safety Data Sheet (SDS).

-

Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[1] It is also noted as an irritant.[3]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and approved safety goggles or a face shield.[1]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison control center or doctor.[1]

-

-

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place. The compound is hygroscopic and should be protected from moisture.[3]

-

Conclusion

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a compound of significant utility in synthetic organic chemistry. Its well-defined physicochemical properties, coupled with its reactivity as a precursor in reactions like the Fischer indole synthesis, make it an indispensable tool for researchers and developers in the pharmaceutical and chemical industries. Adherence to established synthesis protocols and strict safety measures is essential for its effective and safe application.

References

-

ChemBK. (2024, April 10). 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

-

Speqtus. 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

-

Shree Sidhdhanath Industries. 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-chloro phenyl hydrazine hydrochloride. Retrieved from [Link]

-

PharmaCompass.com. (4-chloro-phenyl)-hydrazine hydrochloride. Retrieved from [Link]

-

Capot Chemical. (2008, November 10). MSDS of 4-chlorophenylhydrazine hydrochloride. Retrieved from [Link]

-

PubChem. 4-Methylphenylhydrazine monohydrochloride. Retrieved from [Link]

-

NIST WebBook. Phenylhydrazine hydrochloride. Retrieved from [Link]

-

PubChem. (4-Chloro-2-fluorophenyl)hydrazine. Retrieved from [Link]

Sources

- 1. fishersci.es [fishersci.es]

- 2. 19690-59-6|(4-Chloro-2-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE CAS#: 19690-59-6 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

(4-Chloro-2-methylphenyl)hydrazine hydrochloride molecular structure

An In-depth Technical Guide to (4-Chloro-2-methylphenyl)hydrazine hydrochloride: Structure, Synthesis, and Applications

Introduction

(4-Chloro-2-methylphenyl)hydrazine hydrochloride, identified by CAS Number 19690-59-6, is a substituted arylhydrazine salt of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a bifunctional molecule, its utility lies in the reactive hydrazine moiety and the substituted phenyl ring, which together form a versatile scaffold for the construction of complex heterocyclic systems. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and critical applications, particularly its role as a precursor in the development of pharmacologically active compounds. Its primary importance stems from its function as a key building block in the Fischer indole synthesis, a foundational reaction for creating a wide array of indole-containing drugs and agrochemicals.[3][4]

Physicochemical and Structural Properties

The compound presents as an off-white to beige or light purple crystalline powder.[1][2][5] It is hygroscopic and should be stored in a dry, sealed environment at room temperature.[5][6] Its stability is reliable under normal conditions, though it is incompatible with strong oxidizing agents, acids, and bases.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 19690-59-6 | [1][2][5][6][7] |

| Molecular Formula | C₇H₉ClN₂ · HCl (or C₇H₁₀Cl₂N₂) | [1][6][7] |

| Molecular Weight | 193.08 g/mol | [1][2][7] |

| Appearance | Off-white to light purple crystalline solid | [1][2][5] |

| Melting Point | > 207 °C (decomposition) / 206-208 °C | [1][5][6] |

| Solubility | Soluble in water and other organic solvents like alcohol and ether. | [6] |

| IUPAC Name | (4-chloro-2-methylphenyl)hydrazine;hydrochloride | N/A |

Molecular Structure Visualization

The molecular structure consists of a benzene ring substituted at position 1 with a hydrazine group (-NHNH₂), at position 2 with a methyl group (-CH₃), and at position 4 with a chlorine atom (-Cl). The hydrochloride salt forms by the protonation of the basic hydrazine nitrogen atom.

Caption: 2D structure of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.

Synthesis and Purification Protocols

The standard synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is a well-established two-step process starting from 4-chloro-2-methylaniline. The causality behind this procedure is rooted in classic aromatic chemistry: the conversion of a primary arylamine into a hydrazine via a diazonium salt intermediate.

Experimental Protocol: Synthesis

This protocol is a self-validating system where the successful formation of the diazonium salt in Step 1 is the critical prerequisite for the reduction in Step 2.

-

Diazotization of 4-chloro-2-methylaniline:

-

Dissolve the starting material, 4-chloro-2-methylaniline, in aqueous hydrochloric acid (e.g., 6 M HCl).[7]

-

Cool the mixture to a low temperature, typically between -5 °C and 0 °C. This is a critical step; diazonium salts are unstable at higher temperatures and can decompose.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction is exothermic, and maintaining the low temperature is essential to prevent side reactions and ensure a high yield of the diazonium salt.[7]

-

Stir the resulting mixture for approximately 30 minutes to ensure the reaction goes to completion.[7]

-

-

Reduction to Hydrazine Hydrochloride:

-

Prepare a solution of a reducing agent, typically tin(II) chloride (SnCl₂) dissolved in concentrated HCl.[7]

-

Add the SnCl₂ solution dropwise to the cold diazonium salt solution. The tin(II) ion is a classic choice for this reduction, effectively converting the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂).

-

Allow the reaction mixture to warm to room temperature and continue stirring for at least one hour.[7]

-

The product, (4-Chloro-2-methylphenyl)hydrazine hydrochloride, will precipitate out of the solution as a solid.

-

Caption: Synthesis workflow for (4-Chloro-2-methylphenyl)hydrazine hydrochloride.

Experimental Protocol: Purification

The crude product from the synthesis is typically of sufficient purity for subsequent steps like the Fischer indole synthesis, but a simple purification enhances its quality.[7]

-

Filtration: Collect the precipitated solid from the reaction mixture using vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold hydrochloric acid solution.[7] This step is crucial to remove any unreacted starting materials or water-soluble by-products without dissolving the desired hydrochloride salt product.

-

Drying: Dry the purified solid in a vacuum oven or desiccator to remove residual solvent and moisture.

Caption: Post-synthesis purification workflow.

Analytical Characterization

To confirm the identity and purity of synthesized (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a suite of standard analytical techniques is employed. Documentation for techniques including NMR, HPLC, and LC-MS is often available from commercial suppliers.[8]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the substituted ring, a singlet for the methyl (-CH₃) protons, and broad signals for the amine (-NH) and ammonium (-NH₃⁺) protons of the hydrazine group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine/ammonium salts), aromatic and aliphatic C-H stretching, C=C stretching of the aromatic ring, and C-Cl stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₇H₉ClN₂) and characteristic fragmentation patterns. |

| HPLC | A primary peak indicating the purity of the compound, with retention time dependent on the specific column and mobile phase used. |

Core Application: The Fischer Indole Synthesis

The paramount application of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is its use as a key reactant in the Fischer indole synthesis. This powerful reaction, discovered in 1883, remains a cornerstone of heterocyclic chemistry for producing the indole nucleus, a privileged scaffold in medicinal chemistry.[3][9] Many blockbuster drugs, including the triptan class of antimigraine agents, are synthesized using this method.[3]

The process involves reacting the arylhydrazine with an aldehyde or ketone under acidic conditions (using Brønsted or Lewis acids like HCl, ZnCl₂, or polyphosphoric acid).[3][10][11]

Reaction Mechanism Overview

-

Hydrazone Formation: The (4-Chloro-2-methylphenyl)hydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer.

-

[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic rearrangement, which is the key bond-forming step.

-

Cyclization & Aromatization: The intermediate cyclizes and subsequently eliminates an ammonia molecule to yield the final, energetically favorable aromatic indole.[3][9][11]

Caption: Generalized mechanism of the Fischer Indole Synthesis.

This application highlights the compound's value; by choosing different carbonyl partners, researchers can synthesize a vast library of specifically substituted indoles, enabling structure-activity relationship (SAR) studies essential for modern drug discovery.[12]

Safety and Handling

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Category | Description and Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). [1] Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. |

| Irritation | Causes skin and eye irritation. [13] May cause respiratory irritation.[14] |

| Personal Protection | Wear protective gloves, protective clothing, and eye/face protection (P280). [1] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[1] |

| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air.[1] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1] |

Conclusion

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined structure, reliable synthesis, and crucial role in the Fischer indole synthesis secure its position as a valuable intermediate. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for any scientist aiming to leverage its synthetic potential in the development of novel, high-value molecules.

References

-

ChemBK. (2024, April 10). 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Available at: [Link]

-

H. M. G. Al-Hazimi, et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2374-2385. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]

-

G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105126. Available at: [Link]

-

Capot Chemical. (2008, November 10). MSDS of 4-chlorophenylhydrazine hydrochloride. Available at: [Link]

-

Speqtus Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Available at: [Link]

Sources

- 1. fishersci.es [fishersci.es]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 5. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE CAS#: 19690-59-6 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. 19690-59-6|(4-Chloro-2-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalbull.com [chemicalbull.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Unveiling of (4-Chloro-2-methylphenyl)hydrazine hydrochloride: A Technical Guide for Researchers

Authored by: A Senior Application Scientist

Introduction: In the landscape of pharmaceutical research and drug development, the precise structural elucidation of intermediate compounds is paramount. (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a key building block in the synthesis of various bioactive molecules, demands rigorous characterization to ensure the integrity of downstream applications. This technical guide provides an in-depth analysis of the expected spectral data for this compound, leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By synthesizing theoretical knowledge with comparative data from structurally similar molecules, this document serves as a practical reference for researchers, scientists, and professionals in the field.

The hydrochloride salt form of a hydrazine derivative significantly influences its spectral characteristics. The protonation of the hydrazine moiety alters the electronic environment of the entire molecule, which is a key consideration in the interpretation of the resulting spectra. This guide will therefore focus on the analysis of the compound in its salt form, providing insights grounded in both theory and empirical evidence from analogous structures.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For (4-Chloro-2-methylphenyl)hydrazine hydrochloride, both ¹H and ¹³C NMR will provide a definitive map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the methyl group protons, and the protons of the hydrazinium group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl group, as well as the overall effect of the protonated hydrazine moiety.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic H (position 3) | 7.2 - 7.3 | Doublet | ~2.5 | This proton is ortho to the methyl group and meta to the chlorine, experiencing deshielding. It will be split by the proton at position 5. |

| Aromatic H (position 5) | 7.1 - 7.2 | Doublet of Doublets | ~8.5, ~2.5 | This proton is ortho to the chlorine and meta to the methyl group. It will be split by the protons at positions 3 and 6. |

| Aromatic H (position 6) | 6.9 - 7.0 | Doublet | ~8.5 | This proton is ortho to the hydrazine group and meta to the chlorine, showing less deshielding. It will be split by the proton at position 5. |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | N/A | The methyl protons are not adjacent to any other protons, resulting in a singlet. |

| Hydrazinium (-NHNH₃⁺) | Broad Singlet(s) | Broad Singlet | N/A | Protons on nitrogen atoms often exhibit broad signals due to quadrupolar relaxation and exchange with trace amounts of water in the solvent. The exact chemical shift can be highly variable depending on the solvent and concentration. |

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The chlorine atom is an ortho, para-director and is deactivating, while the methyl group is an ortho, para-director and is activating. The hydrazinium group is deactivating. This interplay of electronic effects leads to the predicted arrangement of the aromatic signals. For comparison, the aromatic protons of p-tolylhydrazine hydrochloride appear in a similar region[1][2]. Similarly, the aromatic protons of (4-chlorophenyl)hydrazine hydrochloride provide a reference for the effect of the chlorine substituent[3][4].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C-NHNH₃⁺) | 145 - 150 | The carbon attached to the electron-withdrawing hydrazinium group will be significantly deshielded. |

| C2 (C-CH₃) | 130 - 135 | This quaternary carbon is substituted with a methyl group. |

| C3 | 128 - 132 | Aromatic CH. |

| C4 (C-Cl) | 125 - 130 | The carbon attached to chlorine will be deshielded, but the effect is less pronounced than that of the hydrazinium group. |

| C5 | 120 - 125 | Aromatic CH. |

| C6 | 115 - 120 | Aromatic CH. |

| Methyl (-CH₃) | 15 - 20 | The methyl carbon is expected in the typical aliphatic region. |

Expert Insight: The predicted values are estimated based on standard substituent effects on benzene ring chemical shifts. The presence of both an electron-donating and an electron-withdrawing group on the ring, in addition to the hydrazinium moiety, results in a wide spread of the aromatic carbon signals. Data from related compounds such as (4-methylphenyl)hydrazine further supports these estimations[5].

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (4-Chloro-2-methylphenyl)hydrazine hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and allows for the observation of exchangeable N-H protons.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific sample.

-

Acquire a standard ¹H NMR spectrum with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and determine the coupling constants.

-

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (4-Chloro-2-methylphenyl)hydrazine hydrochloride will be characterized by absorptions corresponding to the N-H bonds of the hydrazinium group, C-H bonds of the aromatic ring and methyl group, C=C bonds of the aromatic ring, and the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad | The stretching vibrations of the N-H bonds in the protonated amine group appear as a broad and strong absorption due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic stretching vibrations for sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of the methyl group C-H bonds. |

| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium to Strong | The bending vibrations of the N-H bonds in the ammonium group. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | A series of absorptions corresponding to the stretching of the carbon-carbon double bonds in the benzene ring. |

| C-H Bend (Aromatic) | 900 - 675 | Medium to Strong | Out-of-plane bending vibrations that can be indicative of the substitution pattern on the benzene ring. |

| C-Cl Stretch | 800 - 600 | Strong | The stretching vibration of the carbon-chlorine bond. |

Trustworthiness of Predictions: The predicted IR frequencies are based on well-established correlation tables for functional groups. The broadness of the N-H stretch is a hallmark of amine salts. The spectra of similar hydrochloride salts, such as phenylhydrazine hydrochloride and hydrazine dihydrochloride, show these characteristic broad N-H stretching bands in the 3200-2800 cm⁻¹ region[6][7][8].

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid (4-Chloro-2-methylphenyl)hydrazine hydrochloride directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For (4-Chloro-2-methylphenyl)hydrazine hydrochloride, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can analyze the intact cation.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI-MS, the spectrum is expected to show the molecular ion of the free base, [(4-Chloro-2-methylphenyl)hydrazine + H]⁺.

-

Molecular Formula of Free Base: C₇H₉ClN₂

-

Molecular Weight of Free Base: 156.61 g/mol [9]

-

Expected Molecular Ion (M+H)⁺: m/z 157.05

The presence of chlorine will result in a characteristic isotopic pattern. The natural abundance of ³⁵Cl is approximately 75.8% and ³⁷Cl is approximately 24.2%. Therefore, the mass spectrum should show two peaks for the molecular ion:

-

[M+H]⁺ with ³⁵Cl: m/z 157.05

-

[M+2+H]⁺ with ³⁷Cl: m/z 159.05 The intensity ratio of these two peaks will be approximately 3:1.

Fragmentation Pattern

While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of phenylhydrazines often involves the cleavage of the N-N bond and subsequent rearrangements.

Table 4: Plausible Fragment Ions in MS/MS

| m/z | Proposed Fragment Structure | Rationale for Fragmentation |

| 142 | [C₇H₈Cl]⁺ | Loss of NH₃ from the molecular ion. |

| 126 | [C₆H₅Cl]⁺ | Cleavage of the C-N bond and loss of the methyl and hydrazine moieties. |

| 111 | [C₆H₄Cl]⁺ | Loss of a methyl group from the m/z 126 fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl moiety. |

Authoritative Grounding: The fragmentation pathways of phenylhydrazines have been studied and often involve complex rearrangements. The loss of ammonia and cleavage of the C-N and N-N bonds are common fragmentation patterns observed for this class of compounds[10][11].

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote ionization.

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer.

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal for the molecular ion.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

-

If fragmentation information is desired, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 157) as the precursor ion and applying collision-induced dissociation (CID).

-

Section 4: Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of (4-Chloro-2-methylphenyl)hydrazine hydrochloride relies on the synergistic use of NMR, IR, and MS. The following workflow illustrates the logical progression of the analysis.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for (4-Chloro-2-methylphenyl)hydrazine hydrochloride. By grounding predictions in the fundamental principles of spectroscopy and drawing comparisons with related molecules, researchers can confidently approach the characterization of this important chemical intermediate. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and reliability in the laboratory setting. The ultimate confirmation of the structure will, of course, rely on the careful acquisition and interpretation of experimental data, for which this guide serves as a detailed roadmap.

References

-

Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]

-

ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, dihydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, p-tolyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Semantic Scholar. (n.d.). QSAR studies of phenylhydrazine‐substituted tetronic acid derivatives based on the 1H NMR and 13C NMR chemical shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylphenylhydrazine monohydrochloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methylphenyl)hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

ChemBK. (2024). 4-chloro phenyl hydrazine hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Speqtus. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024). 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. Hydrazine, p-tolyl-, hydrochloride [webbook.nist.gov]

- 2. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorophenylhydrazine hydrochloride(1073-70-7) 1H NMR spectrum [chemicalbook.com]

- 4. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Methylphenyl)hydrazine | C7H10N2 | CID 10875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrazine dihydrochloride [webbook.nist.gov]

- 7. Hydrazine dihydrochloride(5341-61-7) IR Spectrum [m.chemicalbook.com]

- 8. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 9. biosynth.com [biosynth.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and handling of (4-Chloro-2-methylphenyl)hydrazine hydrochloride, a critical intermediate for researchers and professionals in drug development and fine chemical synthesis. The methodologies detailed herein are grounded in established chemical principles, emphasizing safety, reproducibility, and mechanistic understanding.

Introduction and Strategic Importance

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted arylhydrazine of significant value in organic synthesis. Its primary utility lies in its role as a key precursor in the Fischer indole synthesis , a powerful reaction for constructing the indole nucleus[1][2]. This heterocyclic motif is a cornerstone of numerous pharmaceuticals, including the triptan class of anti-migraine drugs, and various anti-inflammatory agents[3][4]. The strategic placement of the chloro and methyl groups on the phenyl ring allows for the synthesis of specifically substituted indoles, making this hydrazine a bespoke building block for targeted drug design.

The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base, which is more susceptible to aerial oxidation. The synthesis is typically a two-step, one-pot process starting from the commercially available 4-chloro-2-methylaniline.

Table 1: Physicochemical Properties of (4-Chloro-2-methylphenyl)hydrazine hydrochloride

| Property | Value | Source(s) |

| CAS Number | 19690-59-6 | [5] |

| Molecular Formula | C₇H₉ClN₂ · HCl | [6] |

| Molecular Weight | 197.08 g/mol | [6] |

| Appearance | White to pink crystalline powder | [6] |

| Melting Point | 216 °C (decomposes) | [6][7] |

| Solubility | Soluble in water and methanol | [6][8] |

Core Synthetic Strategy: Diazotization and Reduction

The most prevalent and reliable method for preparing aryl hydrazines involves the diazotization of an arylamine followed by the reduction of the intermediate diazonium salt[9][10]. This sequence is highly effective for producing (4-Chloro-2-methylphenyl)hydrazine hydrochloride from 4-chloro-2-methylaniline[11].

The overall transformation can be visualized as follows:

Caption: Simplified reaction mechanism showing the two core chemical transformations.

Detailed Experimental Protocols

Safety First: Hydrazine derivatives are toxic, potentially carcinogenic, and can be skin sensitizers.[12][13][14] All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including permeation-resistant gloves, safety goggles, and a lab coat, is mandatory.[14]

Protocol 1: Synthesis via Stannous Chloride Reduction

This protocol is adapted from established literature procedures.[15][16]

Materials:

-

4-Chloro-2-methylaniline (1 equiv.)

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Sodium Nitrite (NaNO₂, 1.1 equiv.)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 equiv.)

-

Deionized Water

-

Ice

Procedure:

-

Aniline Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-2-methylaniline (1 equivalent) in a 6 M aqueous HCl solution. Cool the resulting slurry to -5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is strictly maintained between -5 °C and 0 °C. The addition should take approximately 30-45 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

-

Preparation of Reducing Agent: In a separate beaker, dissolve stannous chloride dihydrate (2.5 equivalents) in a sufficient volume of concentrated HCl. Cool this solution in an ice bath.

-

Reduction: Add the cold stannous chloride solution dropwise to the diazonium salt solution. A thick, often white or off-white, precipitate will form. During this addition, allow the reaction temperature to rise to room temperature and continue stirring for an additional 1-2 hours after the addition is complete.[15]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Purification: Wash the filter cake thoroughly with a small amount of cold, dilute HCl solution to remove any unreacted starting materials and inorganic salts. Subsequently, wash with a non-polar organic solvent like hexane to remove organic impurities.

-

Drying: Dry the resulting white to pink crystalline powder under vacuum to a constant weight. The product, (4-Chloro-2-methylphenyl)hydrazine hydrochloride, is typically used directly without further purification.[15]

Quality Control and Characterization

The purity of the synthesized product is crucial for its subsequent use, especially in pharmaceutical applications.

-

Melting Point: A sharp melting point around 216 °C (with decomposition) is indicative of high purity.[6]

-

Spectroscopy:

-

¹H NMR: Can be used to confirm the structure. The aromatic protons will show a characteristic splitting pattern, and signals for the methyl group and the hydrazine protons (-NHNH₃⁺) will be present.

-

FT-IR: Will show characteristic N-H stretching frequencies for the hydrazine salt.

-

Safety and Handling

Toxicity and Hazards:

-

Hydrazines are classified as toxic and are suspected carcinogens. Inhalation, ingestion, and skin contact must be avoided. Short-term exposure can cause severe irritation to the skin, eyes, and respiratory tract.[14]

-

The compound is harmful if swallowed, inhaled, or absorbed through the skin.[7]

Handling and Storage:

-

Always handle the substance within a certified chemical fume hood.

-

Use a closed handling system whenever possible to minimize exposure.[12]

-

Store the container tightly sealed in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

In case of a spill, decontaminate the area using a dilute solution of an oxidizing agent like sodium hypochlorite (bleach), followed by copious amounts of water.[12]

Waste Disposal:

-

All waste materials containing hydrazine must be treated as hazardous waste. Neutralize dilute aqueous waste streams with an oxidizing agent (e.g., 5% sodium hypochlorite solution) before disposal according to local regulations.[12]

Conclusion

The is a well-established and scalable process that is fundamental to the production of many important indole-based molecules. The key to a successful and safe synthesis lies in the rigorous control of reaction temperature during the diazotization step and the adherence to strict safety protocols due to the hazardous nature of the product. By understanding the causality behind each experimental step, researchers can reliably produce this vital chemical intermediate with high purity and yield.

References

- Shree Sidhdhanath Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride.

- Bi, F., Song, D., Qin, Y., Liu, X., Teng, Y., Zhang, N., Zhang, P., Zhang, N., & Ma, S. (2019). Synthesis of 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Bioorganic and Medicinal Chemistry, 27(14), 3179-3193.

- Google Patents. (2013). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

- Google Patents. (2008). CN101157634A - Method for preparing 4-chlorine phenylhydrazine.

- Biosynth. (n.d.). (4-Chloro-2-methylphenyl)hydrazine.

- Google Patents. (2006). EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine.

- DTIC. (n.d.). Safety and Handling of Hydrazine.

- ResearchGate. (2016). (PDF) Fischer Indole Synthesis.

- Organic Syntheses. (n.d.). REDUCTIVE ARYLATION OF ELECTRON-DEFICIENT OLEFINS: 4-(4-CHLOROPHENYL)BUTAN-2-ONE.

- Google Patents. (1998). US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative.

- NCBI Bookshelf. (2023). Hydrazine Toxicology.

- Google Patents. (2012). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- BLD Pharm. (n.d.). 19690-59-6|(4-Chloro-2-methylphenyl)hydrazine hydrochloride.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- PMC - NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.

- Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate.

- Speqtus. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Hydrazine hydrate.

- ChemicalBook. (n.d.). (4-Chloro-2-methoxy-phenyl)-hydrazine hydrochloride.

- Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.

- ChemBK. (2024). 4-chloro phenyl hydrazine hydrochloride.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylaniline 98%.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19690-59-6|(4-Chloro-2-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 6. ssichem.com [ssichem.com]

- 7. chembk.com [chembk.com]

- 8. speqtus.in [speqtus.in]

- 9. US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. lanxess.com [lanxess.com]

- 15. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 16. (4-Chloro-2-methoxy-phenyl)-hydrazine hydrochloride CAS#: 1567373-49-2 [m.chemicalbook.com]

chemical reactivity of (4-Chloro-2-methylphenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Chemical Reactivity of (4-Chloro-2-methylphenyl)hydrazine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted arylhydrazine salt that serves as a pivotal intermediate in advanced organic synthesis. Its structural features—a chlorinated and methylated phenyl ring attached to a hydrazine moiety—confer a distinct reactivity profile that is exploited in the construction of complex heterocyclic systems. This guide provides an in-depth exploration of its synthesis, stability, and core chemical reactions, with a particular focus on its application in forming pharmacologically relevant scaffolds. For researchers and professionals in drug development, understanding the nuances of this compound's reactivity is crucial for leveraging its synthetic potential.

Physicochemical Properties and Stability

As a hydrochloride salt, the compound exhibits improved stability and water solubility compared to its free base form.[1] This characteristic is advantageous for storage and for reactions conducted in aqueous or protic media. However, like many hydrazine derivatives, it requires careful handling.

| Property | Value | Source |

| CAS Number | 19690-59-6 | [2] |

| Molecular Formula | C₇H₉ClN₂ · HCl (or C₇H₁₀Cl₂N₂) | [3] |

| Molecular Weight | 193.08 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Stability | Stable under normal conditions. | [3] |

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Thermal decomposition can lead to the release of hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3]

Synthesis Pathway: From Aniline to Hydrazine

The primary route for synthesizing (4-Chloro-2-methylphenyl)hydrazine hydrochloride involves a two-step process starting from 4-chloro-2-methylaniline. This classic transformation is a cornerstone of aromatic chemistry.

-

Diazotization: The process begins with the diazotization of the primary aromatic amine (4-chloro-2-methylaniline). This reaction is conducted at low temperatures (typically -5 to 0 °C) using sodium nitrite (NaNO₂) and a strong acid, usually hydrochloric acid (HCl), to generate nitrous acid in situ.[1][2][5] The resulting diazonium salt is a highly reactive intermediate.

-

Reduction: The diazonium salt is then immediately reduced to the corresponding hydrazine. A common and effective reducing agent for this step is tin(II) chloride (SnCl₂) dissolved in concentrated HCl.[1][2] The hydrazine is precipitated as its hydrochloride salt, which can often be used directly in subsequent steps without further purification.[2]

Caption: General workflow for the synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride.

Core Chemical Reactivity

The synthetic utility of (4-Chloro-2-methylphenyl)hydrazine hydrochloride is dominated by the reactivity of the hydrazine group, particularly its nucleophilicity and its role in condensation and subsequent cyclization reactions.

Condensation Reactions with Carbonyls

A quintessential reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[6] This reaction serves as the initial step in the widely used Fischer indole synthesis. The nitrogen atom of the -NH₂ group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to yield the corresponding (4-chloro-2-methylphenyl)hydrazone.

Before undergoing this transformation, the hydrochloride salt typically needs to be neutralized with a base to liberate the free hydrazine, thereby enhancing its nucleophilicity and reactivity.[1]

Caption: Condensation of (4-Chloro-2-methylphenyl)hydrazine with a carbonyl compound.

Cyclization: The Fischer Indole Synthesis

The most significant application of (4-Chloro-2-methylphenyl)hydrazine and its derivatives is the Fischer indole synthesis, a powerful method for constructing the indole ring system.[7][8] This reaction, discovered by Emil Fischer in 1883, remains a primary method for preparing substituted indoles, which are prevalent in pharmaceuticals, including the triptan class of antimigraine drugs.[7][9]

The mechanism proceeds from the hydrazone intermediate under acidic conditions (using Brønsted or Lewis acids like HCl, H₂SO₄, or ZnCl₂).[7][8]

The key mechanistic steps are:

-

Tautomerization: The initially formed hydrazone tautomerizes to its ene-hydrazine form.

-

[1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement (a Claisen-type rearrangement), which forms a new carbon-carbon bond and produces a di-imine intermediate.

-

Aromatization & Cyclization: The intermediate rearomatizes, and the terminal nitrogen atom attacks an imine carbon in an intramolecular cyclization to form an aminal.

-

Elimination: Finally, the aminal eliminates a molecule of ammonia under acid catalysis to generate the stable, aromatic indole ring.[7][8]

Caption: Mechanistic pathway of the Fischer indole synthesis.

Other Cyclization Pathways

While the Fischer indole synthesis is predominant, substituted hydrazines can also participate in other cyclization reactions to form different heterocyclic systems. For instance, reactions with appropriate precursors can lead to the formation of pyrazole derivatives. Recent methodologies have shown that hydrazines can undergo direct cyclization/chlorination reactions to yield 4-chloropyrazoles using reagents like 1,3,5-trichloroisocyanuric acid (TCCA), which acts as both an oxidant and a chlorinating agent.[10][11]

Experimental Protocols

The following protocols are generalized procedures derived from established chemical literature. They must be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride[2]

-

Step 1: Diazotization

-

Dissolve 4-chloro-2-methylaniline (1 equivalent) in 6 M aqueous HCl in a reaction vessel.

-

Cool the mixture to -5 °C using an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, maintaining the temperature below 0 °C.

-

Stir the resulting mixture at -5 °C for 30 minutes after the addition is complete.

-

-

Step 2: Reduction

-

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, ~2.5 equivalents) in concentrated HCl.

-

Add the SnCl₂ solution dropwise to the cold diazonium salt mixture. A precipitate will likely form.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Collect the solid precipitate by filtration.

-

Wash the filter cake with a small amount of cold HCl solution and dry under vacuum to yield the target compound. The product is often used directly without further purification.

-

Protocol 2: General Procedure for Fischer Indole Synthesis[8][12]

-

Step 1: Hydrazone Formation

-

If starting with the hydrochloride salt, suspend (4-Chloro-2-methylphenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a base (e.g., sodium acetate) to neutralize the salt and liberate the free hydrazine.

-

Add the desired aldehyde or ketone (1 equivalent) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).

-

-

Step 2: Cyclization

-

Add an acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or glacial acetic acid).

-

Heat the reaction mixture to the required temperature (can range from room temperature to reflux, depending on the substrate and catalyst) for several hours.

-

Upon completion, cool the mixture and pour it into cold water or an ice bath to precipitate the crude indole product.

-

Isolate the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.

-

Analytical Methods

Quality control is essential to ensure the purity of (4-Chloro-2-methylphenyl)hydrazine hydrochloride and to monitor reaction progress. High-Performance Liquid Chromatography (HPLC) is a particularly effective technique. A reverse-phase HPLC method can be developed to separate the target compound from starting materials (e.g., 4-chloroaniline) and potential positional isomers, which are critical impurities to control.[12]

Safety and Handling

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][13][14] It can also cause skin, eye, and respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing (lab coat).[3][16] Use a respirator if dusts may be generated or if ventilation is inadequate.[13]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Keep away from incompatible materials.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.[3]

Conclusion

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is a versatile and powerful chemical building block. Its reactivity is centered on the hydrazine functional group, which enables reliable condensation with carbonyls and subsequent participation in the robust Fischer indole synthesis. A thorough understanding of its synthesis, stability, and reaction mechanisms allows chemists to harness its potential for creating diverse and complex heterocyclic molecules essential for the pharmaceutical and chemical industries. Strict adherence to safety protocols is mandatory when handling this reactive and hazardous compound.

References

-

Bandyopadhyay, D., et al. (2003). Fischer indole synthesis in the absence of a solvent. Indian Journal of Chemistry - Section B, 42B, 2355-2357. Available from: [Link]

-

Capot Chemical. (2008). MSDS of 4-chlorophenylhydrazine hydrochloride. Available from: [Link]

- Google Patents. (2014). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]

-

National Institutes of Health (NIH). (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 4567. Available from: [Link]

- Google Patents. (2008). CN101157634A - Method for preparing 4-chlorine phenylhydrazine.

-

PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). Available from: [Link]

-

Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. RASĀYAN J. Chem., 17(4). Available from: [Link]

-

Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Available from: [Link]

-

ResearchGate. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available from: [Link]

-

Speqtus Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Available from: [Link]

-

National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567–2584. Available from: [Link]

-

ChemBK. (n.d.). 4-chloro phenyl hydrazine hydrochloride. Available from: [Link]

-

Organic Syntheses. (n.d.). Procedure for Hydrazine Reactions. Available from: [Link]

-

National Institutes of Health (NIH). (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development, 20(7), 1164-1179. Available from: [Link]

-

ResearchGate. (2025). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. Available from: [Link]

-

YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Available from: [Link]

-

ResearchGate. (n.d.). General reaction for the diazotization and coupling reactions. Available from: [Link]

-

ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry. Available from: [Link]

-

Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. Available from: [Link]

-

Chemcd. (n.d.). 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride 19690-59-6. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. fishersci.es [fishersci.es]

- 4. speqtus.in [speqtus.in]

- 5. Diazotisation [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. capotchem.com [capotchem.com]